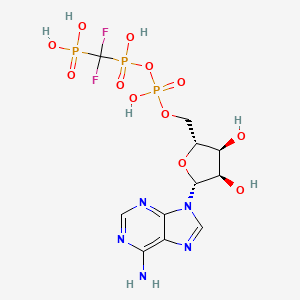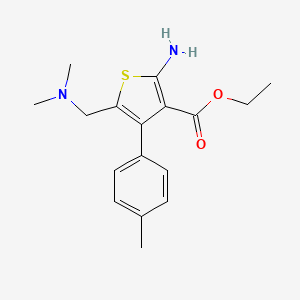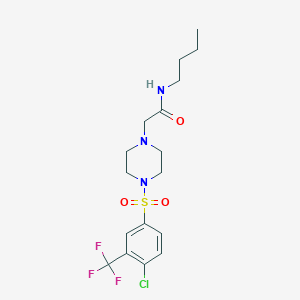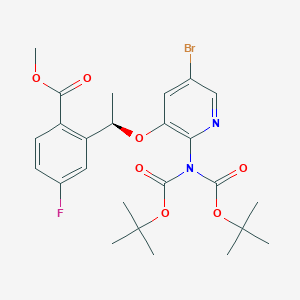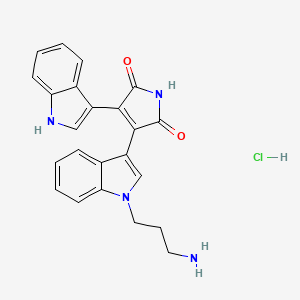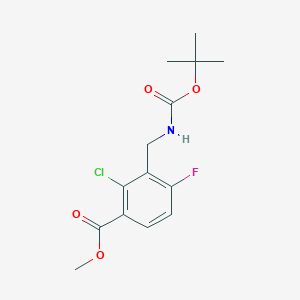
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoate is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
The synthesis of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoate typically involves multiple stepsThe reaction conditions often involve the use of reagents such as potassium tert-butoxide in tetrahydrofuran, and the process is carried out under a nitrogen atmosphere to prevent oxidation . Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Reduction Reactions: The Boc-protected amino group can be reduced to form the corresponding amine using reagents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different products, depending on the reagents used.
Common reagents for these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to participate in further reactions. The chloro and fluoro groups can undergo substitution reactions, making the compound versatile in various synthetic pathways .
Comparación Con Compuestos Similares
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoate can be compared with similar compounds such as:
Methyl 3-((tert-butoxycarbonyl)amino)propanoate: This compound also features a Boc-protected amino group but lacks the chloro and fluoro substituents.
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound has a similar Boc-protected amino group but includes a hydroxy and phenyl group instead of chloro and fluoro groups.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications.
Propiedades
Fórmula molecular |
C14H17ClFNO4 |
|---|---|
Peso molecular |
317.74 g/mol |
Nombre IUPAC |
methyl 2-chloro-4-fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate |
InChI |
InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(19)17-7-9-10(16)6-5-8(11(9)15)12(18)20-4/h5-6H,7H2,1-4H3,(H,17,19) |
Clave InChI |
WMKMGALWQPOENI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1Cl)C(=O)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


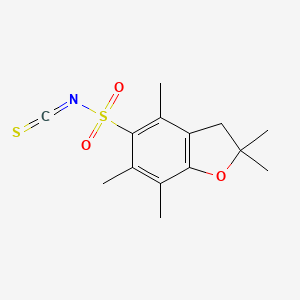
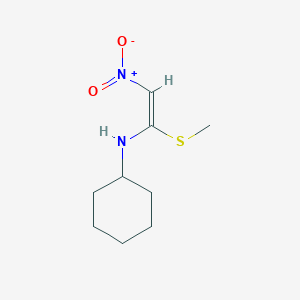
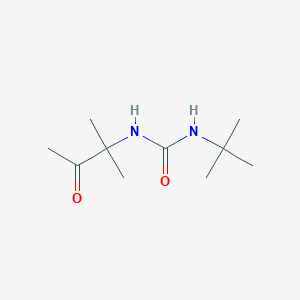
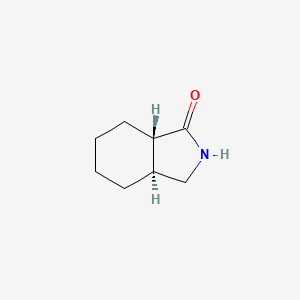
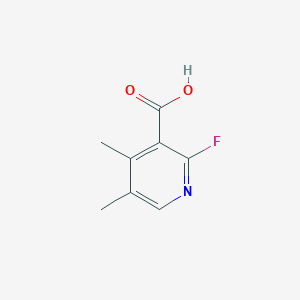
![2-(1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B15223538.png)

